molecular formula C6H5Cl2NO2S B166436 Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate CAS No. 125759-82-2

Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate

Cat. No.: B166436
CAS No.: 125759-82-2
M. Wt: 226.08 g/mol
InChI Key: JZTPULTZZSOXEH-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of chlorine atoms at positions 2 and 4 of the thiazole ring enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-5-carboxylate with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete chlorination at the 2 and 4 positions of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

    Condensation Reactions: The carboxylate group can participate in condensation reactions with amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 2,4-disubstituted thiazole derivatives.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate can be compared with other similar thiazole derivatives:

    Ethyl 2-chloro-1,3-thiazole-5-carboxylate: Lacks the second chlorine atom at position 4, which may reduce its reactivity and biological activity.

    Ethyl 2,4-dichloro-1,3-thiazole-4-carboxylate: The carboxylate group is at position 4 instead of 5, which may alter its chemical properties and reactivity.

    2,4-Dichlorothiazole:

This compound stands out due to its unique combination of chlorine substituents and the ethyl carboxylate group, enhancing its reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-2-11-5(10)3-4(7)9-6(8)12-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTPULTZZSOXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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